[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidin-4-yl]methanone
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Overview
Description
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidin-4-yl]methanone is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidin-4-yl]methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azabicyclo[3.2.1]octane core and subsequent functionalization to introduce the piperidinyl and pyridinyl groups. Common reagents used in these reactions include various organometallic reagents, protecting groups, and catalysts to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize yield. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidin-4-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or pyridinyl groups, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidin-4-yl]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride
- (1R,5S)-1-Azabicyclo[3.2.1]octan-6-one
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl
Uniqueness
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidin-4-yl]methanone is unique due to its specific combination of functional groups and its bicyclic structure.
Properties
IUPAC Name |
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N4O/c1-19-4-2-6-22(26-19)18-27-12-10-23(11-13-27)28-14-8-21(9-15-28)25(30)29-17-20-5-3-7-24(29)16-20/h2,4,6,20-21,23-24H,3,5,7-18H2,1H3/t20-,24+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXZPXUUKZUFOQ-YKSBVNFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCC(CC2)N3CCC(CC3)C(=O)N4CC5CCCC4C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)CN2CCC(CC2)N3CCC(CC3)C(=O)N4C[C@@H]5CCC[C@H]4C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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